Methyl 4-bromo-5-chloro-2,3-dihydroxybenzoate
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Overview
Description
Methyl 4-bromo-5-chloro-2,3-dihydroxybenzoate is an organic compound with the molecular formula C8H6BrClO4 It is a derivative of benzoic acid and features both bromine and chlorine substituents, making it a halogenated aromatic ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-5-chloro-2,3-dihydroxybenzoate typically involves the esterification of 4-bromo-5-chloro-2,3-dihydroxybenzoic acid. One common method is the Fischer esterification, which involves reacting the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-5-chloro-2,3-dihydroxybenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or aldehydes.
Scientific Research Applications
Methyl 4-bromo-5-chloro-2,3-dihydroxybenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Biological Studies: It can be used to study the effects of halogenated compounds on biological systems.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-bromo-5-chloro-2,3-dihydroxybenzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The halogen substituents can enhance its binding affinity and selectivity towards these targets, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-3-hydroxybenzoate
- Methyl 5-bromo-4-chloro-2-methoxybenzoate
- Methyl 3,5-dibromo-4-hydroxybenzoate
Uniqueness
Methyl 4-bromo-5-chloro-2,3-dihydroxybenzoate is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogens with the dihydroxybenzoate structure provides distinct chemical properties that can be leveraged in various applications.
Properties
CAS No. |
819800-64-1 |
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Molecular Formula |
C8H6BrClO4 |
Molecular Weight |
281.49 g/mol |
IUPAC Name |
methyl 4-bromo-5-chloro-2,3-dihydroxybenzoate |
InChI |
InChI=1S/C8H6BrClO4/c1-14-8(13)3-2-4(10)5(9)7(12)6(3)11/h2,11-12H,1H3 |
InChI Key |
VEDBVQXMWUUNEP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1O)O)Br)Cl |
Origin of Product |
United States |
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